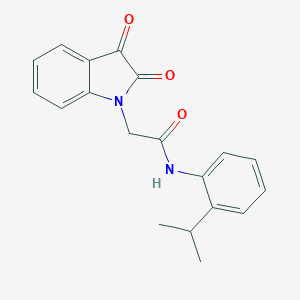![molecular formula C14H8ClF3N2O2S B284596 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione, also known as CPTIO, is a chemical compound that has been extensively used in scientific research. This compound has gained attention due to its unique properties, which make it an essential tool in various fields of study such as biochemistry, pharmacology, and cell biology.
作用机制
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione acts as a NO scavenger by forming a stable adduct with NO, which prevents it from reacting with other molecules. The adduct formed by 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione and NO is stable and can be detected using various analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Biochemical and Physiological Effects:
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione can inhibit the production of reactive oxygen species (ROS) and prevent lipid peroxidation. It has also been shown to reduce the expression of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the immune response.
实验室实验的优点和局限性
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has several advantages as a research tool. It is a stable and highly specific NO scavenger that can be easily synthesized. It can be used in various experimental systems such as cell cultures, animal models, and human studies. However, 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has some limitations. It can only scavenge NO in its free form and cannot scavenge NO that is bound to proteins or other molecules. Additionally, 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione may have off-target effects, which can affect the interpretation of the results.
未来方向
There are several future directions for the use of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione in scientific research. One potential application is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NO has been implicated in the pathogenesis of these diseases, and 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione could be used to study the role of NO in disease progression. Additionally, 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione could be used in the development of new therapies for conditions such as sepsis, where excessive NO production can lead to tissue damage. Further research is needed to explore the potential applications of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione in various fields of study.
Conclusion:
In conclusion, 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione is a unique compound that has gained attention due to its ability to scavenge NO. It has been extensively used in scientific research and has several potential applications in various fields of study. 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has several advantages as a research tool, but it also has some limitations. Further research is needed to explore the potential applications of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione and to address its limitations.
合成方法
The synthesis of 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione involves the reaction between 4-chloro-3-nitroaniline and trifluoromethanesulfonic anhydride in the presence of sodium bicarbonate. The resulting product is then subjected to a reduction process using iron powder and hydrochloric acid, which yields 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione as a white crystalline powder.
科学研究应用
3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. 3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione has been shown to effectively scavenge NO, making it an essential tool in studying the roles of NO in various physiological and pathological conditions.
属性
分子式 |
C14H8ClF3N2O2S |
|---|---|
分子量 |
360.7 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-8(7-10(11)14(16,17)18)19-13-9-3-1-2-4-12(9)23(21,22)20-13/h1-7H,(H,19,20) |
InChI 键 |
VZSAMVLNJPSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284529.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)